molecular formula C25H24N4O4 B2958111 (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea CAS No. 942002-13-3

(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

Katalognummer: B2958111
CAS-Nummer: 942002-13-3
Molekulargewicht: 444.491
InChI-Schlüssel: BRVIAYCDHYXWDG-WEMUOSSPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Perković et al. (2016) described the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds showed significant antiproliferative screening in vitro against various cancer cell lines. Specifically, certain derivatives demonstrated extreme selectivity and high activity against the breast carcinoma MCF-7 cell line. The study suggests the potential of these compounds as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).

Orexin-1 Receptor Antagonism

Bonaventure et al. (2015) characterized a selective and high-affinity orexin-1 receptor antagonist, highlighting its potential therapeutic application in psychiatric disorders associated with stress or hyperarousal states without inducing hypnotic effects. This study showcases the versatility of urea derivatives in targeting neurological pathways (Bonaventure et al., 2015).

Adenosine A(3) Receptor Antagonism

Van Muijlwijk-Koezen et al. (2000) explored isoquinoline and quinazoline urea derivatives as antagonists for the human adenosine A(3) receptor. Their study provided insights into the structure-affinity relationships, leading to the development of potent and selective human adenosine A(3) receptor antagonists. This research contributes to understanding the therapeutic potential of these compounds in modulating adenosine receptor-mediated processes (Van Muijlwijk-Koezen et al., 2000).

Antimicrobial Activity

El-zohry and Abd-Alla (2007) synthesized new 3-(2'-heterocyclicethyl)-2-methyl-3,4- dihydroquinazolin-4-one derivatives and evaluated their antimicrobial activities. This study highlights the potential use of quinazoline derivatives as antimicrobial agents, underscoring the importance of structural modification in enhancing biological activity (El-zohry & Abd-Alla, 2007).

Green Synthesis Approaches

Molnar, Komar, and Jerković (2022) developed a green synthetic procedure for preparing methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, demonstrating the application of deep eutectic solvents (DES) and microwave-induced synthesis. This approach emphasizes the importance of eco-friendly synthesis methods in developing pharmaceutical compounds (Molnar et al., 2022).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3-(3-methoxyphenyl)urea in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3-(3-methoxyphenyl)urea" ], "Reaction": [ "To a solution of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 4.2 mmol) in dry DMF (10 mL) under nitrogen, 3-(3-methoxyphenyl)urea (1.2 g, 6.3 mmol) and a suitable catalyst (0.1 g) are added.", "The reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.", "The crude product is purified by column chromatography on silica gel using a suitable solvent system to afford the desired product as a yellow solid (yield: 70%)." ] }

CAS-Nummer

942002-13-3

Molekularformel

C25H24N4O4

Molekulargewicht

444.491

IUPAC-Name

1-(3-methoxyphenyl)-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C25H24N4O4/c1-32-19-9-5-7-17(15-19)13-14-29-23(21-11-3-4-12-22(21)27-25(29)31)28-24(30)26-18-8-6-10-20(16-18)33-2/h3-12,15-16H,13-14H2,1-2H3,(H2,26,28,30)

InChI-Schlüssel

BRVIAYCDHYXWDG-WEMUOSSPSA-N

SMILES

COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.